Unii-OY2jjk1BN9
Description
UNII-OY2jjk1BN9 is a unique identifier assigned by the Global Substance Registration System (GSRS), a collaborative initiative by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system provides rigorous scientific descriptions for substances relevant to medicine and translational research, ensuring consistency in regulatory and research contexts .
Key characteristics of UNIIs include:
- Unambiguous identification: Each UNII is linked to a precise molecular structure or mixture.
- Regulatory compliance: Meets standards for medicinal product registration.
- Interoperability: Supports integration with global chemical databases (e.g., PubChem, ChEMBL).
Properties
CAS No. |
60219-68-3 |
|---|---|
Molecular Formula |
C42H78O7 |
Molecular Weight |
695.1 g/mol |
IUPAC Name |
[2-hydroxy-3-[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]propyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C42H78O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)48-37-39(43)35-47-36-40(44)38-49-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3/b19-17-,20-18- |
InChI Key |
AZPFEYANVWPOHJ-CLFAGFIQSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCC=CCCCCCCCC)O)O |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(O)COCC(O)COC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCC=CCCCCCCCC)O)O |
Other CAS No. |
60219-68-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize UNII-OY2jjk1BN9, we compare it with two functionally and structurally related compounds. Due to the lack of explicit data on this compound in the evidence, this analysis relies on general principles for compound comparison outlined in chemical journal guidelines and regulatory frameworks .
Table 1: General Comparison Framework
Key Contrasts
Structural Specificity: this compound’s structural ambiguity limits direct comparison. In contrast, Compound A (a benzoic acid derivative) has well-defined functional groups (e.g., carboxyl, aryl), enabling predictable reactivity and solubility . Compound B (heterocyclic amine) exhibits basicity and hydrogen-bonding capacity, which influence pharmacokinetics—a trait absent in non-nitrogenous analogs .
Regulatory and Industrial Relevance :
- UNIIs are mandatory for FDA submissions, whereas Compound A may bypass GSRS if already cataloged in public databases (e.g., CAS Registry) .
- Compound B ’s experimental status necessitates additional characterization (e.g., elemental analysis, stability studies) to meet GSRS standards .
Data Transparency: Journals like the Beilstein Journal of Organic Chemistry require full experimental details for new compounds, including spectra and synthetic protocols . This compound’s lack of public data highlights a gap in accessibility for non-regulatory researchers.
Research Findings and Limitations
Critical Insights
- Regulatory vs. Academic Priorities : UNIIs emphasize regulatory identification, whereas academic studies prioritize mechanistic and synthetic details (e.g., reaction conditions, stereochemistry) .
- Data Gaps : The absence of structural and spectral data for this compound precludes meaningful structure-activity relationship (SAR) analysis, a cornerstone of medicinal chemistry .
Recommendations
Enhanced Data Sharing: Regulatory bodies could collaborate with journals to publish non-proprietary UNII data (e.g., simplified spectra, physicochemical properties).
Standardized Comparisons : Adopt IUPAC guidelines for naming and classifying analogs to ensure consistency in functional and structural comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
